molecular formula C14H21N3O3S B1682395 Tolazamide CAS No. 1156-19-0

Tolazamide

Cat. No. B1682395
CAS RN: 1156-19-0
M. Wt: 311.4 g/mol
InChI Key: OUDSBRTVNLOZBN-UHFFFAOYSA-N
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Description

Tolazamide is an oral blood glucose-lowering drug used for people with Type 2 diabetes. It is part of the sulfonylurea family .


Synthesis Analysis

Tolazamide is synthesized from para-Toluenesulfonamide, which is converted to its carbamate with ethyl chloroformate in the presence of a base .


Molecular Structure Analysis

Tolazamide has a molecular formula of C14H21N3O3S and a molar mass of 311.40 g/mol . It is an N-sulfonylurea that is 1-tosylurea in which a hydrogen attached to the nitrogen at position 3 is replaced by an azepan-1-yl group .


Chemical Reactions Analysis

Tolazamide has significant binding with human serum albumin (HSA). It has two general classes of binding sites (i.e., high and low affinity) for normal and glycated HSA .


Physical And Chemical Properties Analysis

Tolazamide appears as a white to off-white crystalline powder. It is odorless or has a slight odor .

Scientific Research Applications

Potentiation of Insulin Action in Adipocytes

Tolazamide has been studied for its extrapancreatic hypoglycemic effects, particularly in adipocytes (fat cells). Research using rat epididymal adipose tissue revealed that tolazamide potentiates the stimulatory effects of insulin on hexose transport and glucose metabolism in these cells. This action of tolazamide occurs without altering insulin receptor affinity or basal glucose uptake, pointing towards its role in postreceptor insulin action. This demonstrates tolazamide's potential in modifying insulin-stimulated hexose transport, contributing to the hypoglycemic effect of sulfonylureas in adipose tissue (Maloff & Lockwood, 1981).

Insulin Action Potentiation in Hepatocytes

Another study focused on the ability of tolazamide to affect insulin-sensitive lipogenesis in hepatocytes from both normal and diabetic rats. The results indicated that tolazamide can significantly potentiate insulin action in these liver cells. This effect, however, occurs through postbinding mechanisms and not by altering insulin binding, providing evidence for an insulin-dependent action of tolazamide on the liver (Salhanick, Konowitz, & Amatruda, 1983).

Isoenergetic Polymorphism and Molecular Structure

The study of tolazamide's polymorphs provides insight into the drug's physical and chemical properties. Research has demonstrated that different molecular packings of tolazamide can be practically isoenergetic but still crystallize selectively and transform irreversibly upon heating. This understanding is vital for the development and manufacturing of tolazamide as a pharmaceutical compound (Boldyreva et al., 2015).

Crystal Habit Modification

Tolazamide has been used in studies to evaluate the habit modification of pharmaceuticals. Using poly(ethylene glycol)-block-poly(lactic acid) as an additive, researchers found significant changes in the crystal habit of tolazamide, from needle shape to plate shape. Such studies contribute to understanding how to modify drug properties for enhanced pharmaceutical formulation and delivery (Kuldipkumar et al., 2005).

Tolazamide's Effects on Gluconeogenesis and Ketogenesis

Research exploring the effects of tolazamide on gluconeogenesis and ketogenesis in liver tissue from normal and diabetic rats found that therapeutic concentrations of tolazamide can decrease both gluconeogenesis and ketogenesis. These findings suggest that tolazamide's action at postreceptor sites may be involved in its therapeutic effects in diabetes management (McCormick et al., 1986).

Photodynamic Biological Action

The photochemistry of tolazamide under irradiation in a buffered solution was studied, indicating that tolazamide can induce lipid peroxidation through a process where oxygen does not play a principal role. This research contributes to the understanding of the photodynamic biological action of tolazamide and its potential implications (Gupta, Ahmad, Zaheer, & Iqbal, 2013).

Binding with Human Serum Albumin

A study characterized tolazamide's binding with normal and glycated human serum albumin, providing insights into how sulfonylurea drugs like tolazamide interact with serum proteins in the body. This research is crucial for understanding drug-protein interactions and their implications for drug efficacy and safety (Tao, Li, Woolfork, & Hage, 2019).

properties

IUPAC Name

1-(azepan-1-yl)-3-(4-methylphenyl)sulfonylurea
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InChI

InChI=1S/C14H21N3O3S/c1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H2,15,16,18)
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InChI Key

OUDSBRTVNLOZBN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2
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Molecular Formula

C14H21N3O3S
Record name TOLAZAMIDE
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DSSTOX Substance ID

DTXSID3021358
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Molecular Weight

311.40 g/mol
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Physical Description

Tolazamide appears as white to off-white crystalline powder. Odorless or with a slight odor. (NTP, 1992), Solid
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), VERY SLIGHTLY SOL IN WATER; FREELY SOL IN CHLOROFORM; SOL IN ACETONE; SIGHTLY SOL IN ALCOHOL, In water, 65.4 mg/l @ 30 °C, 3.08e-01 g/L
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Mechanism of Action

Sulfonylureas likely bind to ATP-sensitive potassium-channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane. Depolarization stimulates calcium ion influx through voltage-sensitive calcium channels, raising intracellular concentrations of calcium ions, which induces the secretion, or exocytosis, of insulin., Sulfonylureas are now...thought to act by a number of different mechanisms. 1. ...produce a depolarization of the pancreatic islet beta cell membrane potassium ion permeability. This results in a release of preformed insulin into the circulation and occurs mostly in non-insulin dependent diabetics. 2. ...reduce basal glucose output from the liver... 3. increase insulin receptor binding... 4. ...increasing intracellular levels of AMP... 5. increase insulin secretion by suppressing the release of glucagon and somatostatin from alpha and delta pancreatic cells. /Sulfonylureas/, Sulfonylureas lower blood glucose in NIDDM by directly stimulating the acute release of insulin from functioning beta cells of pancreatic islet tissue by an unknown process that involves a sulfonylurea receptor on the beta cell. Sulfonylureas inhibit the ATP potassium channels on the beta cell membrane and potassium efflux, which results in depolarization and calcium influx, calcium-calmodulin binding, kinase activation, and release of insulin containing granules by exocytosis, an effect similar to that of glucose. Insulin is a hormone that lowers blood glucose and controls the storage and metabolism of carbohydrates, proteins, and fats. Therefore, sulfonylureas are effective only in patients whose pancreata are capable of producing insulin. /Sulfonylurea antidiabetic agents/
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Product Name

Tolazamide

Color/Form

Crystals, WHITE TO OFF-WHITE, CRYSTALLINE POWDER

CAS RN

1156-19-0
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Melting Point

322 to 336 °F (with decomposition) (NTP, 1992), 170-173 °C, 170 - 173 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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